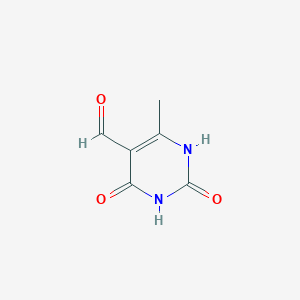

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carbaldehyd

Übersicht

Beschreibung

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The molecule contains a pyrimidine ring, a fundamental structure in many biologically active compounds, and has been the subject of research due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, a tandem process involving acetalisation and cycloisomerization reactions has been developed for the synthesis of pyrimidine derivatives starting from 6-phenylethynylpyrimidine-5-carbaldehydes . Additionally, condensation reactions of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with acid derivatives have been described, leading to a range of products characterized by spectroscopic methods . Moreover, the synthesis of N,6-diaryl-4-methyl-2-cyanoimino-1,2,3,6-tetrahydropyrimidine-5-carboxamides has been achieved through reactions involving acetoacetic acid N-arylamides, aromatic aldehydes, and cyanoguanidine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques. In the case of the condensation products of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde, IR, UV, 1H NMR, 13C NMR, and mass spectra have been utilized . Similarly, the structure of N,6-diaryl-4-methyl-2-cyanoimino-tetrahydropyrimidine derivatives was confirmed by IR, 1H NMR spectroscopy, and X-ray diffraction data .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives allows for the formation of various biologically significant compounds. For example, a three-component condensation reaction has been employed to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives under solvent-free conditions . Additionally, thieno[2,3-d]pyrimidines have been prepared from 4,6-dichloropyrimidine-5-carbaldehydes through intramolecular cyclization .

Physical and Chemical Properties Analysis

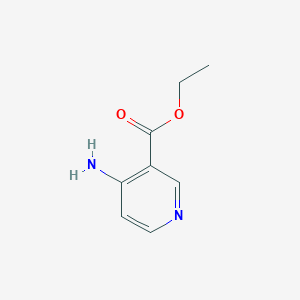

The physical and chemical properties of pyrimidine derivatives are closely related to their structure and have been studied through various analytical techniques. The synthesized compounds often exhibit properties that make them suitable for further functionalization or evaluation as potential pharmaceutical agents. For instance, novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and are being investigated for their anticancer activity .

Wissenschaftliche Forschungsanwendungen

Synthese von Thioxo-Derivaten

Die Verbindung dient als Vorläufer für die Synthese von 4-Thioxo-Derivaten. In Reaktion mit Lawessons Reagenz bildet es ein Thioxo-Derivat, das potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Agrochemikalien hat .

Alkylierungsstudien

Alkylierungsreaktionen unter Beteiligung von 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carbaldehyd wurden untersucht. Diese Studien sind entscheidend für die Modifizierung der Verbindung, um ihre Reaktivität und das Potenzial zur Bildung komplexerer Moleküle zu verbessern .

Wechselwirkung mit N-Nukleophilen

Die Wechselwirkung der Verbindung mit N-Nukleophilen, Aminen und Hydrazinen wurde untersucht. Dies ist bedeutsam für die Synthese verschiedener heterocyclischer Verbindungen, die das Rückgrat vieler Medikamente und Industriechemikalien bilden .

Entwicklung von Triazolothiadiazinen

Die Behandlung von S-alkylierten Derivaten mit Natriummethoxid kann durch eine Cyclokondensationsreaktion zur Bildung von Triazolothiadiazinen führen. Diese Verbindungen haben ein breites Anwendungsspektrum, darunter die medizinische Chemie und die Materialwissenschaften .

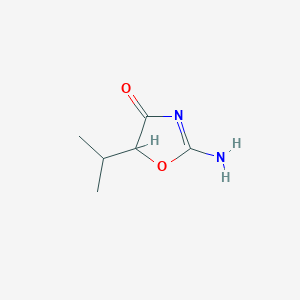

Bildung von Oxadiazol-Derivaten

Die Verbindung kann unter Bildung von Oxadiazol-S-alkyl-Derivaten und Oxadiazol-N(3)-aminomethyl-Derivaten reagieren. Oxadiazole sind eine wichtige Klasse von Heterocyclen mit Anwendungen in der Wirkstoffforschung und -entwicklung .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Wirkmechanismus

Mode of Action

Similar compounds have been shown to interact with various targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of “6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” with its targets.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels . More research is required to understand the specific effects of this compound.

Eigenschaften

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXFLZILKSTBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316232 | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24048-74-6 | |

| Record name | 24048-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

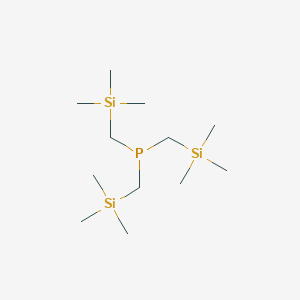

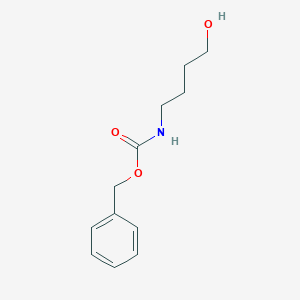

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)